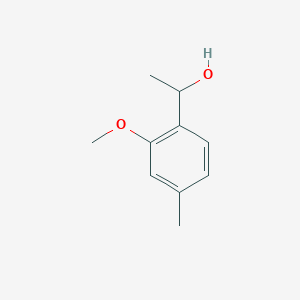
1-(2-Methoxy-4-methylphenyl)ethan-1-ol
Descripción general
Descripción
1-(2-Methoxy-4-methylphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Methoxy-4-methylphenyl)ethan-1-ol, also known as p-cresol methanol or 2-methoxy-4-methylphenylethanol, is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.
The molecular formula of this compound is C10H14O2. The compound features a methoxy group (-OCH₃) and a hydroxyl group (-OH) attached to a phenyl ring, which contribute to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0048 to 0.039 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0048 | Strong |
| Escherichia coli | 0.0195 | Moderate |
| Bacillus mycoides | 0.0098 | Moderate |
| Candida albicans | 0.039 | Moderate |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for reducing inflammation in various conditions .
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro experiments showed that the compound could induce apoptosis in cancer cell lines, particularly those associated with breast cancer. The underlying mechanisms appear to involve the modulation of signaling pathways related to cell survival and proliferation .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several phenolic compounds, including this compound. The results highlighted its superior activity compared to other similar compounds, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory potential of this compound in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers in treated groups compared to controls, supporting its use as a therapeutic agent for inflammatory diseases .
The biological activity of this compound is believed to involve multiple mechanisms:
- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits key metabolic pathways.
- Anti-inflammatory Effects : It modulates the expression of inflammatory mediators and cytokines.
- Anticancer Mechanisms : Induction of apoptosis through activation of caspases and inhibition of oncogenic signaling pathways.
Propiedades
IUPAC Name |
1-(2-methoxy-4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHALPRVTSRTBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















